![molecular formula C21H15NO5S B2469962 ethyl 3-(4-oxo-4H-chromene-3-carboxamido)benzo[b]thiophene-2-carboxylate CAS No. 477556-42-6](/img/no-structure.png)

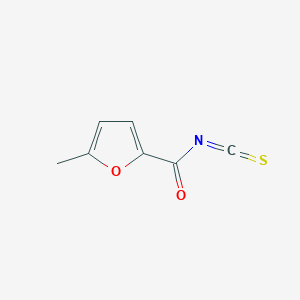

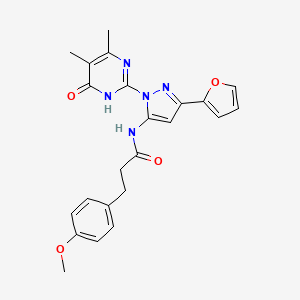

ethyl 3-(4-oxo-4H-chromene-3-carboxamido)benzo[b]thiophene-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Ethyl 4-oxo-4H-chromene-3-carboxylate” is a chemical compound with the linear formula C12H10O4 . It’s a part of a collection of unique chemicals provided by Sigma-Aldrich . “Benzo[b]thiophene, 2-ethyl-” is another compound with the formula C10H10S .

Molecular Structure Analysis

The molecular structure of “Ethyl 4-oxo-4H-chromene-3-carboxylate” can be represented by the SMILES string O=C1C(C=CC=C2)=C2OC=C1C(OCC)=O . The molecular structure of “Benzo[b]thiophene, 2-ethyl-” is represented by the InChI string InChI=1S/C10H10S/c1-2-9-7-8-5-3-4-6-10(8)11-9/h3-7H,2H2,1H3 .

Physical And Chemical Properties Analysis

The average mass of “Ethyl 4-oxo-4H-chromene-3-carboxylate” is 218.205 Da . The average mass of “Benzo[b]thiophene, 2-ethyl-” is 162.251 Da .

科学的研究の応用

Synthesis of Trifluoromethylated Tetrahydrobenzo[g]chromene Derivatives

A study by Duan et al. (2013) described the efficient synthesis of ethyl 4-(het)aryl-5,10-dioxo-2-hydroxy-2-(trifluoromethyl)-3,4,5,10-tetrahydro-2H-benzo[g]chromene-3-carboxylates from 2-hydroxynaphthoquinone, aromatic aldehydes, and ethyl 4,4,4-trifluoro-3-oxobutanoate. This process involves a one-pot multicomponent reaction catalyzed by ammonium acetate and acetic acid, highlighting a method that could be relevant for the synthesis of related compounds (Duan et al., 2013).

Anti-microbial Evaluation and Docking Studies

Spoorthy et al. (2021) conducted synthesis, characterization, docking studies, and anti-microbial evaluation of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates. Their findings provide insight into the potential biological activities of similar compounds, demonstrating the significance of structural manipulation in enhancing anti-microbial properties (Spoorthy et al., 2021).

作用機序

Target of Action

Compounds with a similar chromenopyridine nucleus have been reported to exhibit a wide range of pharmacological activities, including antibacterial, anti-inflammatory, antimicrobial, anti-hiv, and anticancer effects .

Mode of Action

It is known that chromenones, a class of compounds to which this molecule belongs, are known for their reactions with nucleophilic reagents . These reactions often involve the opening of the pyran ring and the formation of new heterocyclic systems .

Action Environment

It is known that the reactions of similar compounds proceed under mild conditions (ethanol, room temperature), suggesting that the compound could potentially be stable under a variety of environmental conditions .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 3-(4-oxo-4H-chromene-3-carboxamido)benzo[b]thiophene-2-carboxylate involves the condensation of 4-hydroxycoumarin with 2-aminothiophenol to form 4-(2-aminothiophenyl)-2H-chromen-2-one. This intermediate is then reacted with 3-nitrobenzoyl chloride to form 3-(4-nitrobenzoylamino)-4-(2-aminothiophenyl)-2H-chromen-2-one. Reduction of the nitro group with iron powder and acetic acid yields 3-(4-aminobenzoylamino)-4-(2-aminothiophenyl)-2H-chromen-2-one, which is then reacted with ethyl 2-bromo-3-oxobenzoate to form ethyl 3-(4-oxo-4H-chromene-3-carboxamido)benzo[b]thiophene-2-carboxylate.", "Starting Materials": [ "4-hydroxycoumarin", "2-aminothiophenol", "3-nitrobenzoyl chloride", "iron powder", "acetic acid", "ethyl 2-bromo-3-oxobenzoate" ], "Reaction": [ "4-hydroxycoumarin + 2-aminothiophenol -> 4-(2-aminothiophenyl)-2H-chromen-2-one", "4-(2-aminothiophenyl)-2H-chromen-2-one + 3-nitrobenzoyl chloride -> 3-(4-nitrobenzoylamino)-4-(2-aminothiophenyl)-2H-chromen-2-one", "3-(4-nitrobenzoylamino)-4-(2-aminothiophenyl)-2H-chromen-2-one + iron powder + acetic acid -> 3-(4-aminobenzoylamino)-4-(2-aminothiophenyl)-2H-chromen-2-one", "3-(4-aminobenzoylamino)-4-(2-aminothiophenyl)-2H-chromen-2-one + ethyl 2-bromo-3-oxobenzoate -> ethyl 3-(4-oxo-4H-chromene-3-carboxamido)benzo[b]thiophene-2-carboxylate" ] } | |

CAS番号 |

477556-42-6 |

分子式 |

C21H15NO5S |

分子量 |

393.41 |

IUPAC名 |

ethyl 3-[(4-oxochromene-3-carbonyl)amino]-1-benzothiophene-2-carboxylate |

InChI |

InChI=1S/C21H15NO5S/c1-2-26-21(25)19-17(13-8-4-6-10-16(13)28-19)22-20(24)14-11-27-15-9-5-3-7-12(15)18(14)23/h3-11H,2H2,1H3,(H,22,24) |

InChIキー |

YJTWDOOIFOBAGB-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3=COC4=CC=CC=C4C3=O |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2469880.png)

![N-[2-(3,4-dimethylphenyl)-6-methyl-4-(4-methylphenyl)-5-oxo-2,5-dihydropyridazin-3-yl]furan-2-carboxamide](/img/structure/B2469882.png)

![methyl 3-(2-chlorophenyl)-5-[1-(2,4-dichlorophenyl)-3-(ethoxycarbonyl)-1H-pyrazol-4-yl]-1,2-oxazole-4-carboxylate](/img/structure/B2469886.png)

![3-[[1-[(E)-3-Phenylprop-2-enyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2469894.png)

![ethyl N-({1-[(2-chloro-6-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)carbamate](/img/structure/B2469898.png)

![[5-[(4-Fluorophenyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B2469900.png)